molecular formula C18H25N3O4S2 B2641243 1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956251-21-1

1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B2641243
CAS No.: 956251-21-1
M. Wt: 411.54
InChI Key: GTKWKEZOUOTVKF-UHFFFAOYSA-N
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Description

1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound featuring a pyrazole ring substituted with sulfonyl and methyl groups

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

Preparation Methods

The synthesis of 1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through cyclocondensation of hydrazine with a suitable carbonyl compound.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Piperidine substitution:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyrazole ring, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Comparison with Similar Compounds

Similar compounds include other sulfonyl-substituted pyrazoles and piperidine derivatives. For example:

The uniqueness of 1-{[3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S2/c1-13-7-9-17(10-8-13)26(22,23)21-16(4)18(15(3)19-21)27(24,25)20-11-5-6-14(2)12-20/h7-10,14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKWKEZOUOTVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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